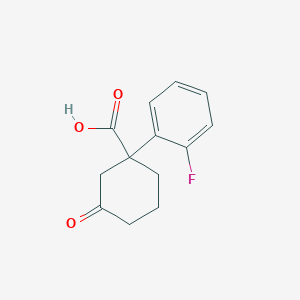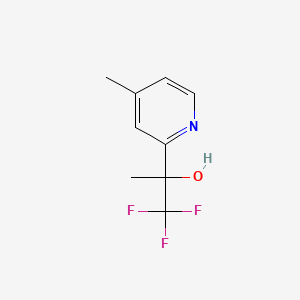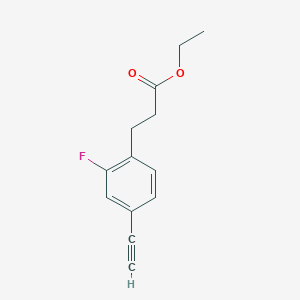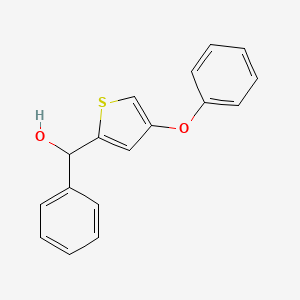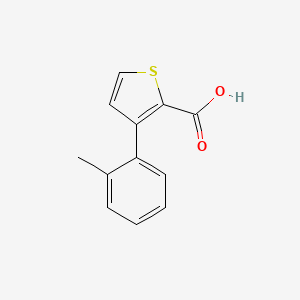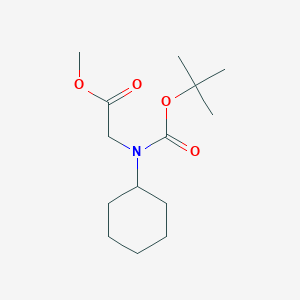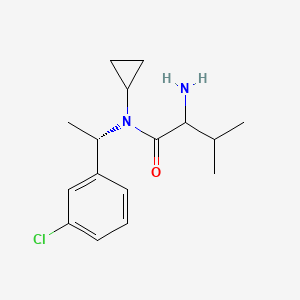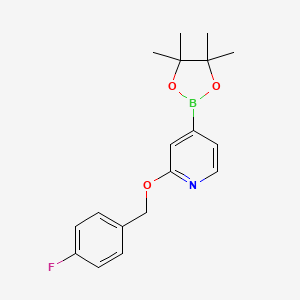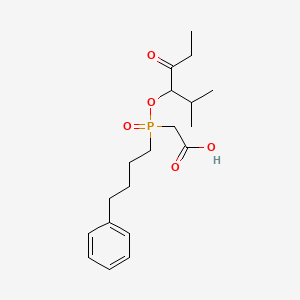amine](/img/structure/B13087108.png)
[1-(4-Nitrophenyl)ethyl](propyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)ethylamine: is an organic compound with the molecular formula C11H16N2O2 It is a secondary amine, characterized by the presence of a nitrophenyl group attached to an ethyl chain, which is further connected to a propylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)ethylamine typically involves the reaction of 4-nitroacetophenone with propylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(4-Nitrophenyl)ethylamine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Nitrophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: 4-Aminophenylethyl(propyl)amine.
Reduction: 4-Nitrosoethyl(propyl)amine.
Substitution: Various substituted amines depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-(4-Nitrophenyl)ethylamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of nitroaromatic compounds on cellular processes. It can also be used as a probe to investigate enzyme-substrate interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for designing inhibitors or activators of biological pathways.
Industry: In the industrial sector, 1-(4-Nitrophenyl)ethylamine is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological macromolecules. These interactions can lead to changes in enzyme activity, receptor binding, or other cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Nitrophenyl)ethylamine
- 1-(4-Nitrophenyl)ethylamine
- 1-(4-Nitrophenyl)ethylamine
Comparison: Compared to its analogs, 1-(4-Nitrophenyl)ethylamine exhibits unique reactivity due to the presence of the propyl group. This difference in alkyl chain length can influence the compound’s solubility, stability, and interaction with biological targets. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Eigenschaften
Molekularformel |
C11H16N2O2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
N-[1-(4-nitrophenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H16N2O2/c1-3-8-12-9(2)10-4-6-11(7-5-10)13(14)15/h4-7,9,12H,3,8H2,1-2H3 |
InChI-Schlüssel |
NQPUGXHEUBOYRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



